

Spectroscopic and Synthetic Profile of 9-(4-ethynylphenyl)carbazole: A Technical Guide

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Compound of Interest

Compound Name: 9-(4-Ethynylphenyl)carbazole

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **9-(4-ethynylphenyl)carbazole**, a molecule of significant interest in materials science and medicinal chemistry due to its unique electronic and structural features. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction.

Spectroscopic Data

While a complete, unified experimental dataset for **9-(4-ethynylphenyl)carbazole** is not readily available in a single public source, the following tables summarize the expected spectroscopic data based on the analysis of its constituent moieties and data from closely related carbazole derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

The proton NMR spectrum of **9-(4-ethynylphenyl)carbazole** is expected to show distinct signals for the carbazole and the ethynylphenyl protons. The chemical shifts (δ) are predicted based on known values for similar carbazole derivatives.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.15	Doublet	Protons on the carbazole ring adjacent to the nitrogen (positions 4, 5)
~7.60-7.70	Multiplet	Protons on the ethynylphenyl ring
~7.40-7.50	Multiplet	Protons on the carbazole ring (positions 2, 7)
~7.25-7.35	Multiplet	Protons on the carbazole ring (positions 1, 3, 6, 8)
~3.10	Singlet	Acetylenic proton (-C \equiv CH)

Note: Predicted values are based on general spectral data for N-aryl carbazoles and ethynyl-substituted aromatic compounds.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~140	Quaternary carbons of the carbazole ring attached to nitrogen
~133	Carbons of the ethynylphenyl ring attached to the carbazole
~128-132	Aromatic carbons of the ethynylphenyl ring
~126	Aromatic carbons of the carbazole ring
~123	Aromatic carbons of the carbazole ring
~120	Aromatic carbons of the carbazole ring
~110	Aromatic carbons of the carbazole ring
~83	Acetylenic carbon (-C≡CH)
~78	Acetylenic carbon (-C≡CH)

Note: These are expected chemical shift ranges and can vary based on the solvent and experimental conditions.

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum is crucial for identifying the key functional groups within **9-(4-ethynylphenyl)carbazole**.

Frequency (cm^{-1})	Vibrational Mode
~3300	C-H stretch (alkyne)
~3050	C-H stretch (aromatic)
~2110	C≡C stretch (alkyne)
~1600, 1480, 1450	C=C stretch (aromatic)
~750	C-H bend (aromatic)

Table 4: Predicted UV-Vis Spectroscopic Data

The UV-Vis absorption spectrum, typically recorded in a solvent like dichloromethane or THF, reveals the electronic transitions within the conjugated π -system.

λ_{max} (nm)	Solvent
~293, 325, 338	Dichloromethane

Note: The absorption maxima are based on the UV-Vis spectra of carbazole and its derivatives.

Experimental Protocols

The primary method for the synthesis of **9-(4-ethynylphenyl)carbazole** is the Sonogashira cross-coupling reaction.

Synthesis of **9-(4-ethynylphenyl)carbazole** via Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of a 9-halocarbazole with 4-ethynylphenylboronic acid or a related ethynylating agent.

Materials:

- 9-Iodo-9H-carbazole (or 9-Bromo-9H-carbazole)
- 4-Ethynylphenylboronic acid pinacol ester
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3)
- Toluene (anhydrous)

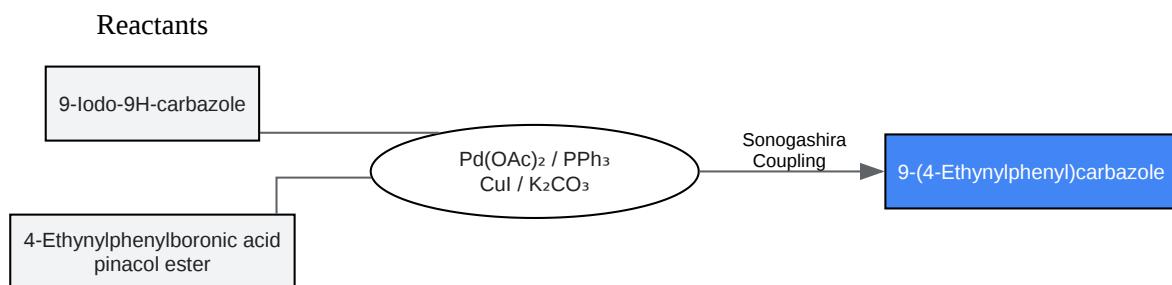
- N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

- To an oven-dried Schlenk flask, add 9-iodo-9H-carbazole (1.0 eq), 4-ethynylphenylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), copper(I) iodide (0.04 eq), and potassium carbonate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) via syringe.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **9-(4-ethynylphenyl)carbazole** as a solid.

Visualizations

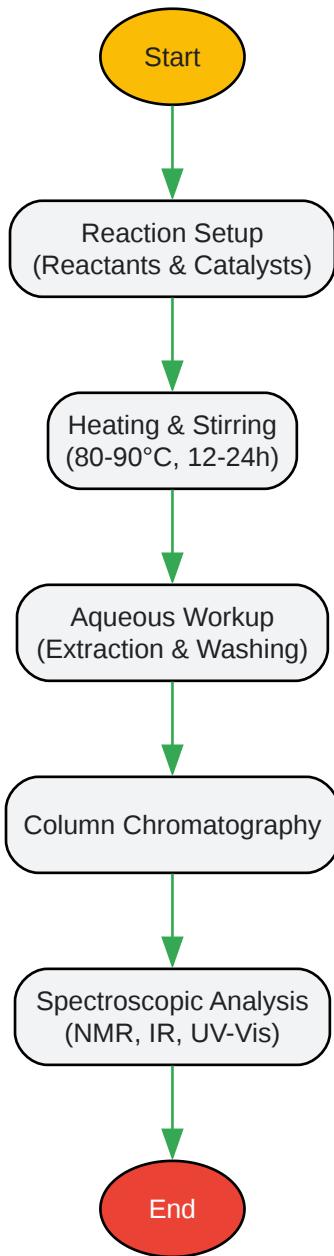
Synthetic Pathway Diagram



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Caption: Sonogashira coupling for the synthesis of **9-(4-ethynylphenyl)carbazole**.

General Experimental Workflow

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Caption: General workflow for the synthesis and characterization of the target compound.

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